Tellurophenol
Description
Properties
Molecular Formula |
C6H5Te |
|---|---|
Molecular Weight |
204.7 g/mol |
InChI |
InChI=1S/C6H5Te/c7-6-4-2-1-3-5-6/h1-5H |
InChI Key |
GXRNGPKSLFIQGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Te] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tellurophenol typically involves the reaction of tellurium with phenol derivatives. One common method is the reduction of ditellurides (R2Te2) to produce this compound. This process often requires the use of reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound is less common due to the compound’s instability and the challenges associated with handling tellurium. advancements in synthetic techniques and the development of more stable tellurium compounds may pave the way for more widespread industrial applications in the future .
Chemical Reactions Analysis
Oxidation Reactions
Tellurophenol can be oxidized to form various products depending on the oxidizing agents used:
-
Using meta-Chloroperoxybenzoic Acid (mCPBA) : This reaction leads to the formation of telluroxide and other oxidation products. The mechanism involves the initial formation of Te(IV) species which can further react to yield different products such as but-2-ene-1,4-dione under specific conditions .
-
Tellura-Baeyer–Villiger Oxidation : This novel reaction allows for the conversion of this compound into chiral lactones with high chemoselectivity, highlighting its potential for synthetic applications in organic chemistry .
Electrophilic Aromatic Substitution
This compound exhibits reactivity similar to other aromatic compounds in electrophilic aromatic substitution reactions:
-
Reactions with Iodine(III) Oxidants : this compound reacts with iodine(III) oxidants such as PhI(OAc)(OTf) leading to electrophilic substitution products. The presence of the tellurium atom facilitates these reactions due to its ability to stabilize positive charges developed during the reaction .
Cycloaddition Reactions
This compound participates in cycloaddition reactions that are influenced by its oxidation state:
-
Strain-Promoted Tellurophene-Alkyne Cycloaddition (OSTAC) : This reaction occurs when this compound is oxidized to a Te(IV) species, allowing for rapid cycloaddition with strained alkynes. This method has shown promise for applications in chemical biology due to its specificity and efficiency .
Data Tables
Scientific Research Applications
It appears you're asking for information on the applications of "Tellurophenol." However, the search results discuss "tellurophene," not "this compound." Tellurophenes are a class of organic compounds containing a tellurium atom in a five-membered aromatic ring .
Here's what the search results say about the applications of tellurophenes:
Tellurophene Applications
- Bioorthogonal Reactions: Tellurophenes can be used in oxidation-controlled, strain-promoted tellurophene-alkyne cycloaddition (OSTAC) reactions . This reaction allows for selective labeling of proteins in complex mixtures .
- Theranostics: Tellurophene-appended boron-dipyrromethene dyes (BODIPY) can act as multimodal agents, functioning as photosensitizers and mass cytometry tags for photodynamic therapy (PDT) . These compounds can be tracked using mass spectrometry, showing potential as theranostic probes .
- Optoelectronics: Tellurophene-based small molecules and polymers are used in thin-film transistors, solar cells, and sensors . Tellurophenes' physicochemical properties make them suitable for optoelectronic applications .
- Chalcogen Bonding: Tellurophenes can bind anions such as chloride, bromide, and benzoate . Ethynylene-linked bistellurophenes can form two chalcogen bonds with chloride, enhancing binding affinity .
- Modifying Materials: Adjustments to the absorption spectrum and lowering of the oxidation potential can provide a method to modify tellurophene containing materials .
Mechanism of Action
The mechanism of action of tellurophenol involves its interaction with various molecular targets and pathways. The tellurium atom in this compound can form strong bonds with metals, making it an effective ligand in coordination chemistry.
Comparison with Similar Compounds
Table 1: Properties of Chalcogen Phenol Derivatives
| Compound | Formula | pKa (approx.) | Boiling Point (°C) | Stability Notes |
|---|---|---|---|---|
| Phenol | C₆H₅OH | ~10 | 182 | Stable; moderate oxidation |
| Thiophenol | C₆H₅SH | ~6.5 | 169 | Air-sensitive; oxidizes to disulfides |
| Selenophenol | C₆H₅SeH | ~5.5 | 185 (decomposes) | Light-sensitive; prone to decomposition |
| This compound | C₆H₅TeH | Not reported | Unstable | Highly reactive; decomposes readily |
- Acidity: Acidity increases down the chalcogen group (O < S < Se < Te) due to weaker E-H bonds and lower electronegativity, facilitating proton release. This compound is predicted to have a pKa <5, but experimental validation is lacking .
- Stability: this compound is less stable than lighter analogs. Tellurium’s weak C-Te bond and susceptibility to oxidation limit its isolation .
Ring-Substituted Phenols (e.g., Chlorophenols)
Chlorophenols (, Table 4-1) differ fundamentally from this compound, as chlorine substituents on the aromatic ring modify electronic effects rather than replacing the hydroxyl group. Key contrasts include:
Table 2: this compound vs. Chlorophenols
| Property | This compound | 2-Chlorophenol (Example) |
|---|---|---|
| Functional Group | -TeH | -OH with -Cl substituent |
| Toxicity | High (Te toxicity) | High (ATSDR Category) |
| Environmental Fate | Rapid decomposition | Persistent in environment |
| Synthesis | Complex organotellurium routes | Direct electrophilic substitution |
Chlorophenols exhibit higher environmental persistence due to stable C-Cl bonds, whereas this compound’s instability reduces bioaccumulation risks but complicates handling .
Heterocyclic Analogs
This compound derivatives (e.g., tellurophene analogs) share similarities with thiophene and selenophene but with reduced aromaticity due to tellurium’s poor π-orbital overlap. For example:
- Aromatic Stability: Thiophene > selenophene > tellurophene. This compound derivatives are less thermally stable .
- Reactivity: this compound undergoes electrophilic substitution slower than phenol due to tellurium’s electron-donating inductive effect.
Notes
Research Gaps: Spectral data (e.g., ¹H NMR, IR) for this compound are scarce compared to chlorophenols (). Computational studies often substitute experimental data .
Industrial Relevance: Unlike chlorophenols (used in pesticides and disinfectants), this compound has niche applications in materials science, such as precursors for tellurium-containing polymers .
Q & A
Q. What gaps exist in the literature on this compound’s electronic properties, and how can systematic reviews address them?
- Methodological Answer : Conduct scoping reviews using PRISMA frameworks to identify understudied areas (e.g., charge-transfer complexes, nonlinear optical properties). Prioritize studies combining synchrotron-based techniques (XANES/EXAFS) with theoretical modeling. Use tools like SciFinder or Reaxys to map citation networks and emerging trends .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
